6-Prenylchrysin

Overview

Description

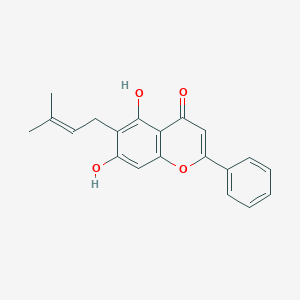

6-Prenylchrysin is a prenylated flavonoid characterized by a chrysin backbone (5,7-dihydroxyflavone) with a prenyl group (-C₅H₈) attached at the 6-position of the A-ring . It was first identified as a potent and specific inhibitor of the breast cancer resistance protein (ABCG2), an ATP-binding cassette transporter implicated in multidrug resistance (MDR) in cancer cells . Overexpression of ABCG2 in tumors reduces the intracellular accumulation of chemotherapeutic agents, leading to treatment failure. This compound overcomes this resistance by blocking ABCG2-mediated drug efflux, thereby sensitizing cancer cells to anticancer drugs like mitoxantrone .

Key pharmacological attributes include:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethylallyl)chrysin typically involves the prenylation of chrysin. One common method is the reaction of chrysin with prenyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production of 6-(3,3-Dimethylallyl)chrysin may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3,3-Dimethylallyl)chrysin undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups in the compound can be oxidized to form quinones.

Reduction: The carbonyl group in the flavone structure can be reduced to form dihydroflavones.

Substitution: The prenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include quinones, dihydroflavones, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: Used as a precursor for the synthesis of more complex flavonoid derivatives.

Biology: Studied for its effects on cellular processes such as apoptosis and oxidative stress.

Medicine: Investigated for its anti-cancer, anti-inflammatory, and neuroprotective properties

Mechanism of Action

The mechanism of action of 6-(3,3-Dimethylallyl)chrysin involves modulation of various molecular targets and pathways:

Apoptosis: Induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.

Oxidative Stress: Reduces oxidative stress by scavenging free radicals and upregulating antioxidant enzymes.

Inflammation: Inhibits inflammatory pathways by downregulating pro-inflammatory cytokines and enzymes

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Comparative Analysis of 6-Prenylchrysin and Analogous Compounds

*Estimated from relative potency data in Ahmed-Belkacem et al. (2005).

Key Findings

Prenylation Enhances Potency: The 6-prenyl group in this compound significantly enhances ABCG2 inhibition compared to non-prenylated flavonoids. Prenylation increases hydrophobicity, improving membrane interaction and binding to ABCG2’s substrate pocket .

Methoxy vs. Hydroxy Substitutions :

Tectochrysin (7-methoxy) exhibits weaker inhibition (IC₅₀ ~1.0 µM) than this compound, demonstrating that prenylation is more critical for potency than methoxy substitutions . However, tectochrysin shows superior efficacy against the R482T ABCG2 mutant, suggesting structural flexibility in inhibitor binding .

Comparison with Synthetic Inhibitors :

GF120918, a synthetic ABCG2 inhibitor, matches this compound in potency (IC₅₀ = 0.3 µM) but exhibits higher cytotoxicity and interacts with P-gp, limiting its therapeutic utility .

Broad-Spectrum Flavonoids: Non-prenylated flavonoids like quercetin and genistein show weak ABCG2 inhibition (IC₅₀ >10 µM), underscoring the importance of prenylation .

Mutation-Dependent Efficacy

- Wild-Type ABCG2 : this compound (0.5 µM) fully reverses mitoxantrone resistance, whereas tectochrysin requires higher concentrations (1–5 µM) .

- R482T Mutant : Tectochrysin (1 µM) restores drug sensitivity more effectively than this compound, which requires 5 µM for similar effects . This divergence highlights the role of ABCG2’s transmembrane domain in inhibitor binding.

Toxicity and Selectivity

This compound’s low cytotoxicity (up to 10 µM in vitro) and ABCG2 specificity make it superior to GF120918, which disrupts mitochondrial function at therapeutic doses .

Biological Activity

6-Prenylchrysin is a prenylated flavonoid derived from various plant sources, particularly noted for its potential therapeutic applications in cancer treatment. This compound has garnered attention due to its ability to modulate drug resistance in cancer cells, specifically through inhibition of the breast cancer resistance protein (ABCG2). This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in cancer models, and potential clinical applications.

Chemical Structure and Properties

This compound is characterized by a prenyl group attached at the 6-position of the chrysin backbone. The presence of this hydrophobic prenyl group enhances its lipophilicity and membrane permeability, which is thought to be crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is by inhibiting ABCG2, a protein that plays a significant role in multidrug resistance (MDR) in cancer cells. Studies have shown that:

- Inhibition of ABCG2 : this compound demonstrates potent inhibition of ABCG2 with an IC50 value comparable to known inhibitors like GF120918 (IC50 = 0.3 µmol/L) . This inhibition leads to increased sensitivity of cancer cells to chemotherapeutic agents.

- Cellular Uptake : The compound does not appear to be transported by ABCG2, indicating a specific interaction that alters drug efflux mechanisms without contributing to cytotoxicity itself .

Efficacy in Cancer Models

Numerous studies have investigated the antiproliferative effects of this compound across various cancer cell lines:

- Breast Cancer : In vitro studies have shown that this compound sensitizes breast cancer cell lines (e.g., T-47D) to chemotherapeutics like mitoxantrone. The compound's efficacy was significantly higher than non-prenylated counterparts .

- Structure-Activity Relationship : The position of the prenyl group is critical; for instance, 8-prenylnaringenin exhibited weaker activity compared to 6-prenylnaringenin, highlighting the importance of structural modifications in flavonoid activity .

Case Studies and Research Findings

Several key studies illustrate the biological activity and therapeutic potential of this compound:

- Flavonoid Structure-Activity Studies : A comprehensive study identified this compound as a potent inhibitor of ABCG2, demonstrating its potential as a lead compound for overcoming drug resistance in breast cancer therapy .

- Antiproliferative Activity Assessment : In a comparative analysis using various flavonoids, this compound showed superior antiproliferative effects against multiple breast cancer cell lines, with selectivity indexes indicating lower toxicity compared to conventional chemotherapeutics .

- Mechanistic Insights : Research indicated that this compound alters the ATPase activity of mutant ABCG2, suggesting a nuanced interaction that could inform future drug design strategies targeting MDR .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the established synthesis routes for 6-Prenylchrysin, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis of this compound typically involves prenylation of chrysin using prenyl donors (e.g., dimethylallyl pyrophosphate) under acidic or enzymatic conditions. Key factors include:

- Solvent systems (e.g., acetone, methanol) affecting reaction kinetics .

- Catalysts (e.g., Lewis acids like AlCl₃ or biocatalysts like prenyltransferases) influencing regioselectivity .

- Purification methods (e.g., column chromatography, HPLC) to isolate high-purity compounds (>95%) .

Example protocol: Chrysin (1 mmol) is reacted with dimethylallyl bromide (1.2 mmol) in acetone with K₂CO₃ (2 mmol) at 60°C for 12 hours, yielding ~65% this compound after HPLC purification .

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound, and what are their methodological limitations?

- Methodological Answer: Common assays include:

- MTT assay for cytotoxicity (limitation: false positives due to compound interference with tetrazolium salts) .

- Western blot for protein expression analysis (limitation: antibody specificity and semi-quantitative results) .

- ROS detection kits (e.g., DCFH-DA) for oxidative stress measurement (limitation: auto-oxidation artifacts) .

Best practice: Validate findings with orthogonal assays (e.g., combine MTT with ATP-based viability assays) .

Advanced Research Questions

Q. How can researchers optimize this compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer: Strategies include:

- Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance aqueous solubility .

- Prodrug design (e.g., glycosylation) to improve metabolic stability .

- Pharmacokinetic profiling using LC-MS/MS to assess bioavailability in rodent models .

Key consideration: Balance between chemical modification and retention of bioactivity .

Q. How can contradictions in reported IC₅₀ values of this compound across studies be systematically addressed?

- Methodological Answer: Contradictions may arise from:

- Cell line variability (e.g., HepG2 vs. MCF-7 metabolic differences) .

- Assay protocols (e.g., incubation time, serum concentration) .

- Compound purity (e.g., HPLC vs. NMR validation) .

Resolution steps:

Replicate experiments using standardized protocols (e.g., CLSI guidelines) .

Compare raw data for batch-to-batch variability .

Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Q. What computational approaches are suitable for predicting this compound’s molecular targets, and how can these be validated?

- Methodological Answer:

- Docking simulations (e.g., AutoDock Vina) to identify binding affinities for kinases or receptors .

- QSAR models to correlate structural features with activity .

Validation steps: - In vitro target inhibition assays (e.g., kinase activity assays) .

- CRISPR/Cas9 knockout of predicted targets to confirm functional relevance .

Q. Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-response relationships of this compound?

- Methodological Answer: Use non-linear regression models (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values.

Q. Literature Review and Experimental Design

Q. How should researchers structure a literature review to identify gaps in this compound research?

- Methodological Answer:

- Database search : Use SciFinder and PubMed with keywords: "this compound AND (synthesis OR bioactivity)" .

- PICO framework : Population (cell/animal models), Intervention (dose/concentration), Comparison (control groups), Outcome (e.g., apoptosis, ROS reduction) .

- Gap analysis : Highlight understudied areas (e.g., long-term toxicity, epigenetic effects) .

Q. Tables for Key Methodological Comparisons

| Parameter | Synthesis Method A | Synthesis Method B |

|---|---|---|

| Yield | 65% | 48% |

| Purity (HPLC) | >98% | 92% |

| Reaction Time | 12 hours | 24 hours |

| Reference |

Properties

IUPAC Name |

5,7-dihydroxy-6-(3-methylbut-2-enyl)-2-phenylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-18-19(20(14)23)16(22)11-17(24-18)13-6-4-3-5-7-13/h3-8,10-11,21,23H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXNWJHCSFYZBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332054 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50678-91-6 | |

| Record name | 6-(3,3-DMA)chrysin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.